molecular formula C10H10F2O3 B14859897 Methyl [4-(difluoromethoxy)phenyl]acetate

Methyl [4-(difluoromethoxy)phenyl]acetate

Cat. No.: B14859897
M. Wt: 216.18 g/mol
InChI Key: QJHVXBUKLYONEA-UHFFFAOYSA-N
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Description

Methyl [4-(difluoromethoxy)phenyl]acetate is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(difluoromethoxy)phenyl]acetate typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by esterification. One common method involves the reaction of 4-hydroxyphenylacetic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(difluoromethoxy)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [4-(difluoromethoxy)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl [4-(difluoromethoxy)phenyl]acetate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-(trifluoromethoxy)phenyl]acetate
  • Methyl [4-(methoxy)phenyl]acetate
  • Methyl [4-(chloromethoxy)phenyl]acetate

Uniqueness

Methyl [4-(difluoromethoxy)phenyl]acetate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethoxy group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 2-[4-(difluoromethoxy)phenyl]acetate

InChI

InChI=1S/C10H10F2O3/c1-14-9(13)6-7-2-4-8(5-3-7)15-10(11)12/h2-5,10H,6H2,1H3

InChI Key

QJHVXBUKLYONEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC(F)F

Origin of Product

United States

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